molecular formula C16H23N3O3S B5539575 N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

Cat. No. B5539575
M. Wt: 337.4 g/mol
InChI Key: UEYGOFLXFLJHTI-TZMCWYRMSA-N
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Description

Sulfonamides are a class of organic compounds featuring a sulfonyl amide functional group. They are widely studied for their diverse chemical properties, applications in drug development, and roles in various biological activities. The compound likely shares these general characteristics, being of interest for its potential interactions and applications based on its molecular structure.

Synthesis Analysis

Synthesis of sulfonamides often involves the reaction of sulfonyl chlorides with amines or ammonia. A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their HMG-CoA reductase inhibitory activity, showcasing the potential for diverse synthetic routes and applications of sulfonamides in medicinal chemistry (Watanabe et al., 1997).

Molecular Structure Analysis

The molecular and supramolecular structures of sulfonamides can vary significantly, impacting their chemical reactivity and interactions. Studies on N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide provide insight into how small changes in structure can affect the overall molecular conformation and intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for understanding the behavior of such compounds (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, leveraging their sulfonyl and amide groups for diverse chemical transformations. The rearrangement of threonine and serine-based sulfonamides to yield chiral pyrrolidin-3-ones exemplifies the reactivity of sulfonamides under specific conditions, indicating a potential area of exploration for the synthesis and modification of the target compound (Králová et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, can be influenced by their molecular structure. While specific data for the compound is not available, similar compounds exhibit distinct physical characteristics that are critical for their application in various fields, including pharmaceuticals and materials science.

Chemical Properties Analysis

Sulfonamides' chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for their biological activities and chemical applications. The study of nicotinum methane sulfonate (NMS), a bio-renewable protic ionic liquid derived from sulfonamide, highlights the innovative use of sulfonamide's chemical properties for catalytic activities in synthetic chemistry (Tamaddon & Azadi, 2018).

Future Directions

Benzoxazoles are a topic of ongoing research due to their wide range of biological activities and potential for drug discovery . Future research may focus on developing new synthetic strategies for benzoxazole derivatives, exploring their biological activities, and optimizing their properties for use in pharmaceutical applications .

properties

IUPAC Name

N-[(3S,4R)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propylpyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-4-5-12-9-19(10-14(12)18-23(3,20)21)16-17-13-8-11(2)6-7-15(13)22-16/h6-8,12,14,18H,4-5,9-10H2,1-3H3/t12-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYGOFLXFLJHTI-TZMCWYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NS(=O)(=O)C)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C2=NC3=C(O2)C=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide

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